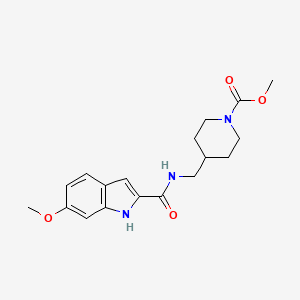

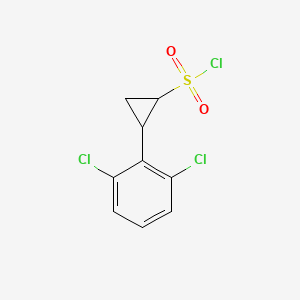

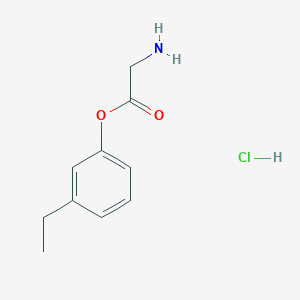

![molecular formula C25H26N6O B2423303 1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone CAS No. 2309191-62-4](/img/structure/B2423303.png)

1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of triazole. Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles are commonly synthesized through the reaction of azides with alkynes, a process known as click chemistry .Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyridazine analogs, are significant in medicinal chemistry due to their pharmaceutical importance. The compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine was synthesized and studied for its structure and molecular interactions. It is crystallized in the monoclinic crystal system, and density functional theory calculations were performed to align theoretical and experimental values. This research contributes to understanding the structural aspects of similar compounds (Sallam et al., 2021).

Antiproliferative Activity

A study on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives revealed that these compounds, in their ester form, inhibited the proliferation of endothelial and tumor cells. This finding suggests potential applications in cancer research and therapy (Ilić et al., 2011).

Novel Synthetic Approaches

The synthesis of various fused pyrazolo-, triazolo-, tetrazolo-, diazepino-, oxazepino-, and thiazepinopyridazine derivatives was explored, highlighting new methods in the field of organic synthesis. These methods could be pivotal in creating new compounds for various scientific applications (Shalaby, 2003).

Anti-Asthmatic Activities

Research on ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides demonstrated their potential in inhibiting bronchoconstriction in guinea pigs, indicating possible applications in treating asthma and respiratory diseases (Kuwahara et al., 1997).

Anticonvulsant Activities

A group of 5-(2-chlorophenyl)-10-(substituted)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines exhibited good anticonvulsant activity, which could be significant in developing treatments for epilepsy (Fiakpui et al., 1999).

Anxiolytic Activity

6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were synthesized and showed anxiolytic activity in various tests. These compounds could contribute to developing new anxiety treatments (Albright et al., 1981).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O/c1-19-26-27-22-13-14-23(28-31(19)22)29-15-8-16-30(18-17-29)25(32)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-14,24H,8,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQKGHBPYMOHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

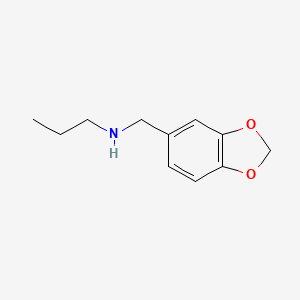

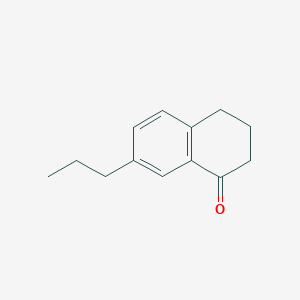

![2-benzyl-5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2423224.png)

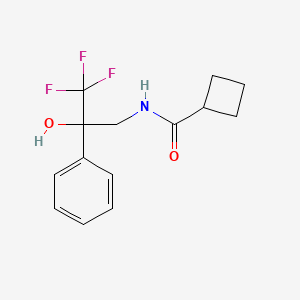

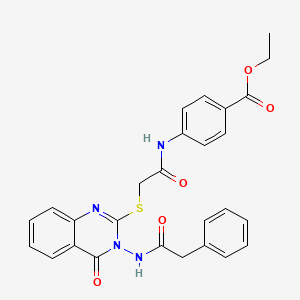

![N-(3,5-dimethoxyphenyl)-5-[4-(morpholin-4-ylcarbonyl)phenyl]indoline-1-carboxamide](/img/structure/B2423226.png)

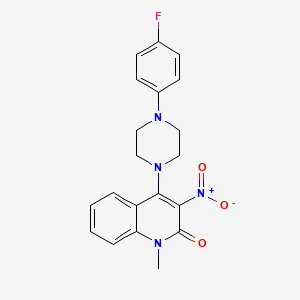

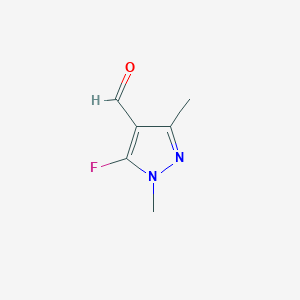

![N-allyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423228.png)

![1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2423229.png)

![N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2423234.png)